

Technical Support Center: 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

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Compound of Interest

Compound Name: 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Cat. No.: B1445447

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Welcome to the technical support guide for 1-(tert-butoxycarbonyl-amino)-3,3-difluorocyclobutane-1-methanol (CAS 1232365-42-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the storage, handling, and utilization of this versatile building block. As a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of Hepatitis B Virus (HBV) inhibitors, a thorough understanding of its properties is critical for successful and reproducible experimental outcomes.^[1]

This guide is structured to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower your research.

Compound Profile and Key Properties

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol is a unique bifunctional molecule. The Boc-protected amine offers a stable, yet readily cleavable, nitrogen source, while the primary alcohol provides a handle for a variety of chemical transformations. The gem-difluorinated cyclobutane ring introduces conformational rigidity and can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.

Property	Value	Source
CAS Number	1232365-42-2	[2][3][4]
Molecular Formula	C ₁₀ H ₁₇ F ₂ NO ₃	[2][3]
Molecular Weight	237.24 g/mol	[3]
Appearance	Off-white to white solid	Inferred from analogs[5]
Storage	Room Temperature	[2][3][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of **1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol**.

Q1: What are the recommended long-term storage conditions for this compound?

A1: The compound is stable when stored at room temperature in a tightly sealed container.[2][3][6] To ensure long-term stability and prevent degradation from atmospheric moisture, it is best practice to store it in a desiccator or a controlled low-humidity environment.

Q2: What is the general solubility profile of this compound?

A2: While specific quantitative solubility data is not extensively published, based on its structure and common solvents used in relevant reactions, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dichloromethane (DCM), and dimethylformamide (DMF). It is anticipated to have limited solubility in non-polar solvents like hexanes and is generally insoluble in water.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: As with any laboratory chemical, standard safety protocols should be followed. Based on data from structurally similar compounds, direct contact should be avoided as it may cause skin, eye, and respiratory irritation.[5][7]

- **Personal Protective Equipment (PPE):** Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
- In case of contact: If skin contact occurs, wash thoroughly with soap and water. If it comes into contact with eyes, rinse cautiously with water for several minutes.

Q4: Is this compound compatible with common reagents?

A4: The compound is generally stable under neutral and basic conditions. However, it is incompatible with strong oxidizing agents, which can react with the primary alcohol.[5] The Boc protecting group is labile to strong acids.

Troubleshooting Experimental Issues

This section provides guidance on common problems that may be encountered during reactions with **1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol**.

Issue: Incomplete or Failed Boc-Deprotection

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of starting material remaining after the expected reaction time.

Root Cause Analysis and Solutions:

- Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acidolysis. The acid may be old, hydrated, or used in insufficient quantity.
 - Solution: Use fresh, anhydrous trifluoroacetic acid (TFA) or a solution of HCl in an anhydrous solvent like dioxane or methanol. Ensure at least 10 equivalents of acid are used, or use TFA as the solvent.[8]
- Reaction Temperature is Too Low: While many Boc-deprotections proceed at room temperature, some substrates may require gentle heating.
 - Solution: If the reaction is sluggish at room temperature, try warming the reaction mixture to 40-50°C.
- Inappropriate Solvent: The choice of solvent can affect the rate of deprotection.

- Solution: Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection. For HCl-based deprotection, dioxane or methanol are standard choices.[8]

Issue: Low Yield in Amide Coupling Reactions

Symptom: After coupling the deprotected amine with a carboxylic acid, the desired amide product is obtained in a low yield.

Root Cause Analysis and Solutions:

- Steric Hindrance: The amine on the difluorocyclobutane ring is sterically hindered, which can slow down the coupling reaction.
 - Solution: Employ a more powerful coupling reagent designed for sterically hindered substrates, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TFFH (tetramethylfluoroformamidinium hexafluorophosphate).[2][3] Alternatively, converting the carboxylic acid to an acyl fluoride, which is less sterically demanding, can improve yields.[2][3]
- Incomplete Activation of the Carboxylic Acid: The carboxylic acid may not be fully activated before the addition of the amine.
 - Solution: Allow for a pre-activation step where the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) are stirred for 15-30 minutes before adding the amine.
- Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate and quench the coupling reaction.
 - Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue: Unwanted Side-Reactions During Oxidation of the Alcohol

Symptom: When oxidizing the primary alcohol to the corresponding carboxylic acid, byproducts are observed, or the yield is low.

Root Cause Analysis and Solutions:

- Over-oxidation or Degradation: Harsh oxidation conditions can lead to the degradation of the molecule.
 - Solution: Use milder oxidation conditions. A two-step process involving an initial oxidation to the aldehyde (e.g., using Dess-Martin periodinane or a Swern oxidation) followed by oxidation to the carboxylic acid (e.g., using sodium chlorite) can provide better control.
- Reaction with the Boc-Group: Some oxidizing agents may not be compatible with the Boc-protecting group.
 - Solution: A copper/TEMPO catalyst system under aerobic conditions is known to be tolerant of Boc-protected amines and can selectively oxidize primary alcohols.[6]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale.

Protocol: Boc-Deprotection using TFA in DCM

This protocol describes a standard method for the removal of the Boc protecting group.

Materials:

- **1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve **1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol** (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate).
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA (10 equivalents).
- Allow the reaction to warm to room temperature and stir for 1-4 hours.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess TFA.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.



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